molecular formula C26H31BFNO5S B12948468 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B12948468
M. Wt: 499.4 g/mol
InChI Key: ZBTZIDWXDQNNES-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a fluorinated indole core, a boronic ester group, and a tosyl group

Preparation Methods

The synthesis of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Boronic Ester Group: The boronic ester group is attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid or ester with a halogenated precursor in the presence of a palladium catalyst.

    Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the indole derivative with 2,2-dimethylpropan-1-one under appropriate conditions.

Chemical Reactions Analysis

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The boronic ester group can undergo Suzuki coupling reactions with various halides to form new carbon-carbon bonds.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Scientific Research Applications

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the formation of new carbon-carbon bonds through Suzuki coupling reactions.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or boron-containing materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

    Receptor Modulation: It may also modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

    Chemical Reactivity: The boronic ester group allows the compound to participate in Suzuki coupling reactions, forming new carbon-carbon bonds and enabling the synthesis of complex molecules.

Comparison with Similar Compounds

1-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds:

Properties

Molecular Formula

C26H31BFNO5S

Molecular Weight

499.4 g/mol

IUPAC Name

1-[5-fluoro-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C26H31BFNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-20(29)14-13-19(28)22(21)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3

InChI Key

ZBTZIDWXDQNNES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C)F

Origin of Product

United States

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